molecular formula C10H13BrN2O2 B7457827 4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide

4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide

Cat. No. B7457827
M. Wt: 273.13 g/mol
InChI Key: DCGLHAQNLJRFJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a pyrrole derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.

Mechanism of Action

The mechanism of action of 4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory properties, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide in lab experiments is its potential anti-cancer properties. It has also been shown to have anti-inflammatory properties, which may be useful in studying certain diseases. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several potential future directions for research involving 4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide. One area of interest is in the development of new anti-cancer drugs based on this compound. It may also be useful in studying the role of inflammation in neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and potential applications in scientific research.

Synthesis Methods

The synthesis of 4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide involves a multi-step process that includes the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with oxalyl chloride, followed by the reaction of the resulting acid chloride with 2-(oxolan-2-ylmethoxy) ethanol. The final product is obtained through the hydrolysis of the resulting ester.

Scientific Research Applications

4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide has been studied for its potential applications in scientific research. One of the main areas of interest is in the field of cancer research, where this compound has been shown to have anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.

properties

IUPAC Name

4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c11-7-4-9(12-5-7)10(14)13-6-8-2-1-3-15-8/h4-5,8,12H,1-3,6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGLHAQNLJRFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CN2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide

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